tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Overview
Description
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol This compound is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation: The compound can be synthesized in three steps from N,N-dibenzyl-2-benzyloxyacetamide, starting with its reductive cyclopropanation using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: Industrial production methods for tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various carbamate analogs.
Scientific Research Applications
Chemistry:
- The compound is used as an intermediate in the synthesis of spirocyclopropanated analogs of insecticides such as Thiacloprid and Imidacloprid .
Biology and Medicine:
- Potential applications in the development of pharmaceuticals due to its unique structure and reactivity.
Industry:
- Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is not well-documented. its reactivity can be attributed to the presence of the cyclopropyl ring and the carbamate group, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are yet to be fully elucidated.
Comparison with Similar Compounds
- **tert-Butyl (1-
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h12H,4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQILLQJICWRVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470803 | |
Record name | tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153248-46-5 | |
Record name | tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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